molecular formula C8H15NO2 B1525007 1-(3-Hydroxybutyl)pyrrolidin-2-one CAS No. 73486-66-5

1-(3-Hydroxybutyl)pyrrolidin-2-one

Cat. No.: B1525007
CAS No.: 73486-66-5
M. Wt: 157.21 g/mol
InChI Key: WKKDYSBMGASIMF-UHFFFAOYSA-N
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Description

1-(3-Hydroxybutyl)pyrrolidin-2-one is a chemical compound belonging to the class of organic compounds known as pyrrolidinones. These compounds are characterized by a five-membered lactam ring structure, which is a cyclic amide. The presence of the hydroxybutyl group attached to the pyrrolidin-2-one core imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxybutyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxybutylamine with a suitable lactam-forming reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

1-(3-Hydroxybutyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a carbonyl group, resulting in the formation of a ketone.

  • Reduction: The lactam ring can be reduced to form a corresponding amine.

  • Substitution: The hydroxybutyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-(3-oxobutyl)pyrrolidin-2-one

  • Reduction: 1-(3-hydroxybutyl)pyrrolidin-2-amine

  • Substitution: Various alkylated derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Hydroxybutyl)pyrrolidin-2-one has found applications in various fields of scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

1-(3-Hydroxybutyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

  • Pyrrolidin-2-one derivatives: These compounds share the lactam ring structure but may have different substituents.

  • Other hydroxybutyl derivatives: Compounds with similar hydroxybutyl groups but different core structures.

Uniqueness: this compound is unique due to its specific combination of the hydroxybutyl group and the pyrrolidin-2-one core, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Pyrrolidin-2-one derivatives

  • Other hydroxybutyl derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-hydroxybutyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDYSBMGASIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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